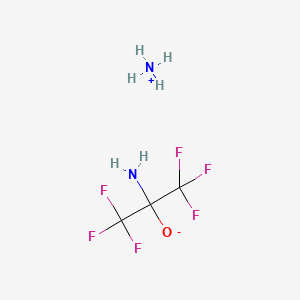
azanium;2-amino-1,1,1,3,3,3-hexafluoropropan-2-olate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Azanium;2-amino-1,1,1,3,3,3-hexafluoropropan-2-olate is a chemical compound known for its unique properties due to the presence of multiple fluorine atoms. This compound is of interest in various fields of scientific research and industrial applications due to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of azanium;2-amino-1,1,1,3,3,3-hexafluoropropan-2-olate typically involves the reaction of hexafluoropropan-2-ol with an amine source under controlled conditions. One common method is the diazotization of aminopyridines and aminoquinolines with tert-butyl nitrite in hexafluoropropan-2-ol in the absence of acids or other initiators . This method leverages the relatively acidic character of hexafluoropropan-2-ol to promote the reaction.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as described above, but with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
Azanium;2-amino-1,1,1,3,3,3-hexafluoropropan-2-olate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into less oxidized forms.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or alkoxide ions are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hexafluoropropan-2-one, while substitution reactions can produce a variety of fluorinated derivatives.
Applications De Recherche Scientifique
Azanium;2-amino-1,1,1,3,3,3-hexafluoropropan-2-olate has several applications in scientific research:
Chemistry: Used as a solvent and reagent in various organic synthesis reactions, particularly in peptide chemistry.
Biology: Employed in the study of protein folding and stability due to its ability to dissolve peptides and proteins.
Industry: Utilized in the production of fluorinated polymers and other advanced materials.
Mécanisme D'action
The mechanism by which azanium;2-amino-1,1,1,3,3,3-hexafluoropropan-2-olate exerts its effects is primarily through its high ionizing power and ability to stabilize various intermediates in chemical reactions . It facilitates reactions by acting as a polar solvent, enhancing the reactivity of the reactants. The molecular targets and pathways involved include interactions with nucleophiles and electrophiles, leading to the formation of stable products.
Comparaison Avec Des Composés Similaires
Similar Compounds
Hexafluoroisopropanol: Similar in structure but lacks the amino group.
Trifluoroethanol: Contains fewer fluorine atoms and has different reactivity.
Uniqueness
Azanium;2-amino-1,1,1,3,3,3-hexafluoropropan-2-olate is unique due to the presence of both amino and fluorinated groups, which confer distinct reactivity and stability. This makes it particularly useful in applications requiring high stability and specific reactivity patterns.
Propriétés
Formule moléculaire |
C3H6F6N2O |
|---|---|
Poids moléculaire |
200.08 g/mol |
Nom IUPAC |
azanium;2-amino-1,1,1,3,3,3-hexafluoropropan-2-olate |
InChI |
InChI=1S/C3H2F6NO.H3N/c4-2(5,6)1(10,11)3(7,8)9;/h10H2;1H3/q-1;/p+1 |
Clé InChI |
IWFMKKLDPOBEHS-UHFFFAOYSA-O |
SMILES canonique |
C(C(F)(F)F)(C(F)(F)F)(N)[O-].[NH4+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


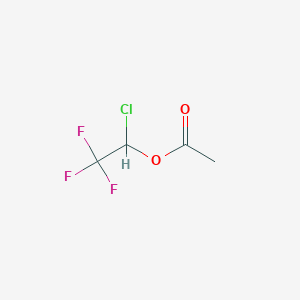
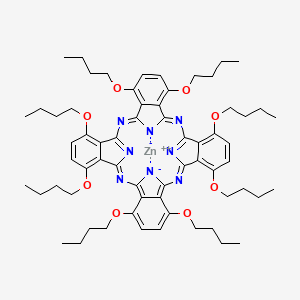

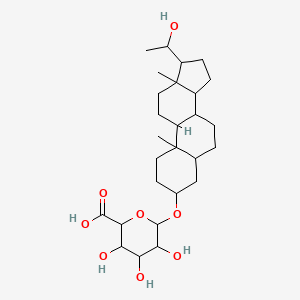

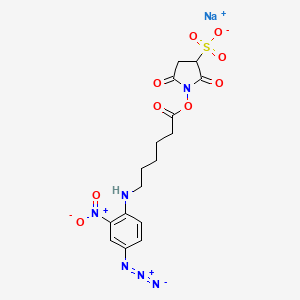
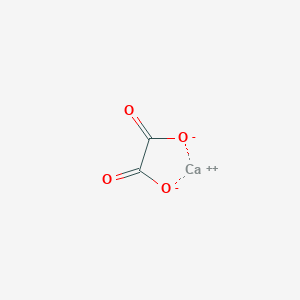
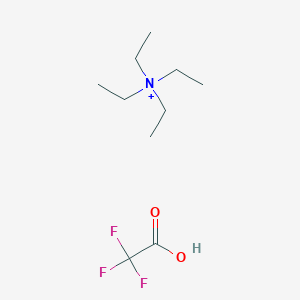
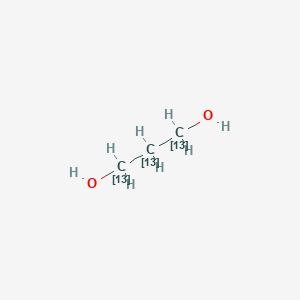
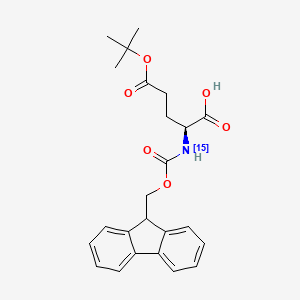

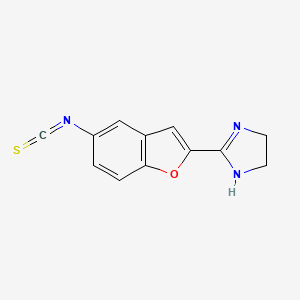
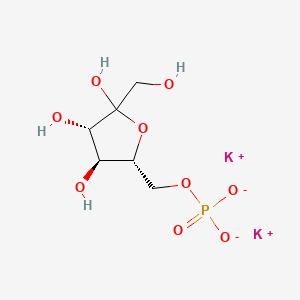
![6,12-Bis(2,3,4,5,6-pentafluorophenyl)indeno[1,2-b]fluorene](/img/structure/B12061753.png)
